Functional Efficacy (Emax) vs. Close Analog WAY-181187
WAY-208466 differentiates itself from its closest structural analog, WAY-181187, through its higher functional efficacy. In a cAMP accumulation assay using HeLa cells expressing the human 5-HT6 receptor, WAY-208466 acts as a full agonist (Emax = 100%), while WAY-181187 acts as a partial agonist (Emax = 93%) [1]. This indicates a greater capacity of WAY-208466 to maximally stimulate the receptor, which can translate to more robust downstream signaling.
| Evidence Dimension | Maximum functional efficacy (Emax) at human 5-HT6 receptor |
|---|---|
| Target Compound Data | Emax = 100% |
| Comparator Or Baseline | WAY-181187: Emax = 93% |
| Quantified Difference | 7% higher maximal stimulation |
| Conditions | cAMP accumulation in HeLa cells expressing cloned human 5-HT6 receptor |
Why This Matters
Full agonism (Emax=100%) ensures maximal activation of the target pathway, a critical parameter for assays requiring complete pathway stimulation, avoiding the potentially confounding effects of partial agonism on downstream readouts.
- [1] Schechter LE, et al. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466. Neuropsychopharmacology. 2008 May;33(6):1323-35. View Source
